TLR8 agonist 4
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Overview
Description
TLR8 agonist 4 is a small molecule that activates Toll-like receptor 8 (TLR8), a protein involved in the innate immune response. TLR8 is located in the intracellular endosomes and recognizes single-stranded RNA from pathogens, triggering immune responses . This compound has shown potential in immunotherapy, particularly in cancer treatment, by enhancing the body’s immune response against tumors .
Preparation Methods
The synthesis of TLR8 agonist 4 involves several steps. One common synthetic route includes the reaction of ethyl chlorooxoacetate with pyridine in diethyl ether, followed by the reaction with butylhydrazine hydrochloride in ethanol and acetic acid . The product is then treated with phosphorus pentachloride and phosphorus oxychloride, followed by ammonium hydroxide . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
TLR8 agonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
TLR8 agonist 4 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the activation of TLR8 and its downstream signaling pathways.
Biology: It helps in understanding the role of TLR8 in the immune response to pathogens.
Industry: It can be used in the development of vaccines and other immunotherapeutic agents.
Mechanism of Action
TLR8 agonist 4 activates TLR8 by binding to its ligand-binding domain, leading to the activation of the NF-kB pathway . This results in the production of pro-inflammatory cytokines and chemokines, which enhance the immune response . The molecular targets involved include TLR8, NF-kB, and various cytokines and chemokines .
Comparison with Similar Compounds
TLR8 agonist 4 is unique in its high selectivity for TLR8 over other Toll-like receptors, such as TLR4, TLR7, and TLR9 . Similar compounds include:
Motolimod: Another TLR8 agonist, but less selective compared to this compound.
Imiquimod: A TLR7 agonist used for antiviral and skin cancer treatments.
Other TLR agonists: Including TLR4, TLR7/8 dual, and TLR9 agonists, which are used mainly as topical drugs or dosed locally due to their toxicity if used systemically.
This compound stands out due to its high selectivity and potential for systemic use in cancer immunotherapy .
Properties
Molecular Formula |
C28H27N5O5S |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
6-[3-(2-aminopyrimidin-4-yl)oxypropoxy]-3-(furan-2-ylmethyl)-2-[(2-methoxyphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C28H27N5O5S/c1-35-24-8-3-2-6-19(24)18-39-28-31-23-10-9-20(36-14-5-15-38-25-11-12-30-27(29)32-25)16-22(23)26(34)33(28)17-21-7-4-13-37-21/h2-4,6-13,16H,5,14-15,17-18H2,1H3,(H2,29,30,32) |
InChI Key |
JOPGVUPFRGTVIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CSC2=NC3=C(C=C(C=C3)OCCCOC4=NC(=NC=C4)N)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
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